molecular formula C14H16N2O4 B2630401 Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate CAS No. 127749-89-7

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate

Cat. No.: B2630401
CAS No.: 127749-89-7
M. Wt: 276.292
InChI Key: PVUDRVOWJTURSP-UHFFFAOYSA-N
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Description

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as an ethyl ester, a hydroxyethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate typically involves multi-step organic reactionsFor instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated naphthyridines . The specific conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and green chemistry principles, is essential to ensure sustainable and economically viable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The keto group in the naphthyridine core can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the keto group can produce secondary alcohols.

Scientific Research Applications

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxyethyl group can form hydrogen bonds with active site residues, while the ester group can participate in esterification reactions. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms and functional groups.

    Indole Derivatives: While indoles have a different core structure, they share some chemical properties and biological activities with naphthyridines.

Properties

IUPAC Name

ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-11-12(15-9(10)2)4-5-16(6-7-17)13(11)18/h4-5,8,17H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUDRVOWJTURSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CN(C(=O)C2=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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